

# Application Notes: Protocol for Measuring ADAM17 Activity in Cell Lysates

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## Compound of Interest

Compound Name: A,17

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## Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF- $\alpha$  Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the extracellular domains of numerous membrane-bound proteins.[1][2] Its substrates include key signaling molecules such as Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ), ligands for the Epidermal Growth Factor Receptor (EGFR), and the Interleukin-6 Receptor (IL-6R).[3][4] Dysregulation of ADAM17 activity is implicated in a variety of pathological conditions, including inflammation, autoimmune diseases, and cancer.[1][4] Therefore, the accurate measurement of its enzymatic activity is essential for understanding its biological roles and for the development of targeted therapeutics. This document provides a detailed protocol for a fluorogenic assay to determine ADAM17 activity in cell lysates.

## Signaling Pathways Involving ADAM17

ADAM17 acts as a molecular switch, controlling multiple signaling pathways by cleaving and releasing the ectodomains of its substrates.[1][3] For instance, it cleaves membrane-bound pro-TNF- $\alpha$  to its soluble, active form, which then mediates inflammatory responses.[4][5] ADAM17 also sheds EGFR ligands like Amphiregulin (AREG) and Transforming Growth Factor- $\alpha$  (TGF- $\alpha$ ), leading to the activation of EGFR-mediated intracellular signaling, including the PI3K/AKT and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[1][4]

Furthermore, by cleaving the IL-6 receptor (IL-6R), ADAM17 enables IL-6 trans-signaling, a pro-inflammatory process.[3]



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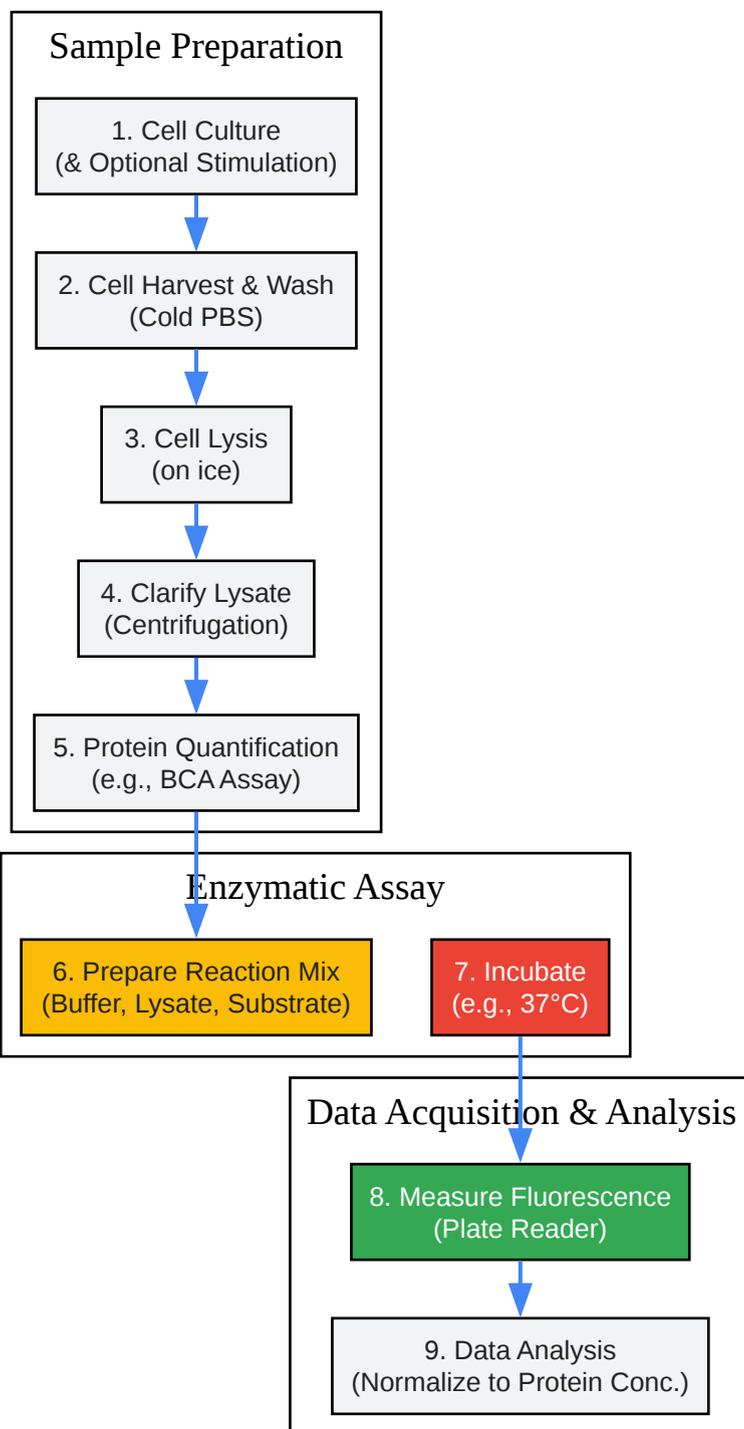
**Figure 1.** Key signaling pathways initiated by ADAM17-mediated substrate cleavage.

## Assay Principle

The activity of ADAM17 is measured using a sensitive fluorogenic assay. The assay utilizes a specific peptide substrate that is internally quenched. This substrate contains a fluorophore and a quencher in close proximity, which prevents fluorescence. In the presence of active ADAM17, the enzyme cleaves the peptide, separating the fluorophore from the quencher. This separation results in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The signal is typically read using a fluorescence plate reader.[6][7]

## Experimental Workflow

The overall process involves preparing cell lysates, quantifying total protein for normalization, performing the enzymatic reaction with a fluorogenic substrate, and measuring the resulting fluorescence to determine enzyme activity.



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**Figure 2.** General experimental workflow for the ADAM17 activity assay.

## Experimental Protocol

## Materials and Reagents

- Cells: Adherent or suspension cells of interest.
- Phosphate-Buffered Saline (PBS): Cold, sterile.
- Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer). A recommended buffer consists of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100.[8][9] It is critical to add a protease inhibitor cocktail fresh before use to prevent non-specific protein degradation.[9][10]
- Protein Assay Reagent: BCA or Bradford assay kit.
- ADAM17 Fluorogenic Substrate: e.g., Mca-PLAQAV-Dpa-RSSSR-NH<sub>2</sub> or other commercially available substrates.[11] Store as a stock solution (e.g., 2 mM in DMSO) at -20°C or -80°C.[12]
- Assay Buffer: 25 mM Tris (pH 8.0-9.0), 2.5 μM ZnCl<sub>2</sub>, 0.005% Brij-35.[11][12] Note: High salt concentrations can inhibit ADAM17 activity.[11]
- Positive Control: Recombinant Human ADAM17/TACE.
- Inhibitor Control: A broad-spectrum metalloproteinase inhibitor (e.g., Marimastat) or a more specific ADAM17 inhibitor.
- Equipment:
  - 96-well black, flat-bottom microplates.[6]
  - Fluorescence microplate reader capable of excitation/emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 320/405 nm, 358/455 nm, or 485/530 nm).[6][7][11]
  - Refrigerated centrifuge.
  - Standard cell culture equipment.

## Procedure

## 2.1. Preparation of Cell Lysate

- Culture cells to the desired confluency (typically 80-90%). If desired, treat cells with a stimulus known to activate ADAM17 (e.g., Phorbol-12-myristate-13-acetate, PMA).
- Harvest cells. For adherent cells, wash twice with ice-cold PBS, then scrape into fresh cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
- Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing freshly added protease inhibitors. A general starting point is 1 mL of buffer per 10<sup>7</sup> cells.[\[13\]](#)
- Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
- Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[\[13\]](#)[\[14\]](#)
- Carefully transfer the supernatant (cell lysate) to a pre-chilled microfuge tube. This lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.  
[\[13\]](#)

## 2.2. Protein Quantification

- Determine the total protein concentration of the cell lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
- Based on the protein concentration, dilute the cell lysate with Assay Buffer to a standardized concentration for the assay (e.g., 1-2 µg/µL).

## 2.3. ADAM17 Activity Assay

- Prepare the assay plate. It is recommended to perform all measurements in duplicate or triplicate. (See Table 2 for a suggested plate layout).
- Prepare a master mix for the reactions. For each reaction, you will need 50 µL of diluted substrate (e.g., 20 µM final concentration) in Assay Buffer.[\[11\]](#)

- Add 50  $\mu\text{L}$  of the appropriate sample (diluted cell lysate, positive control, inhibitor control, or assay buffer for blanks) to each well.
- To the inhibitor control wells, add the ADAM17 inhibitor to the desired final concentration and pre-incubate for 10-15 minutes at room temperature before adding the substrate.
- Initiate the reaction by adding 50  $\mu\text{L}$  of the substrate master mix to all wells for a final volume of 100  $\mu\text{L}$ .
- Immediately place the plate in a fluorescence reader pre-heated to 37°C.
- Measure the fluorescence intensity. This can be done in kinetic mode (reading every 1-5 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).

## Data Analysis

- For each time point in a kinetic assay, or at the endpoint, subtract the average fluorescence of the Blank wells from all other readings.
- Determine the rate of reaction ( $V_{\text{max}}$ ) for each sample by calculating the slope of the linear portion of the fluorescence vs. time curve (in RFU/min). For endpoint assays, simply use the blank-corrected RFU value.
- Normalize the activity to the amount of protein added to the well.
  - Specific Activity (RFU/min/ $\mu\text{g}$ ) = ( $V_{\text{max}}$  of Sample) / ( $\mu\text{g}$  of protein per well)
- Compare the specific activity of test samples to controls. The activity in the inhibitor-treated wells should be significantly lower, confirming the specificity of the assay for metalloproteinases like ADAM17.

## Data Presentation

Quantitative data should be organized for clarity and easy interpretation.

Parameter	Recommended Concentration/Amount	Notes
Cell Lysate Protein	20 - 100 µg per well	Optimal amount should be determined empirically.
Fluorogenic Substrate	10 - 20 µM (final)	Substrate concentration may need optimization. <a href="#">[11]</a> <a href="#">[12]</a>
Recombinant ADAM17	10 - 25 ng per well	Used as a positive control to validate assay components. <a href="#">[6]</a>
ADAM17 Inhibitor	Varies by compound	Use at a concentration known to be effective (e.g., 1-10 µM).
Final DMSO Conc.	< 1%	High concentrations of DMSO can inhibit enzyme activity. <a href="#">[6]</a> <a href="#">[7]</a>

Table 1. Recommended concentrations for key assay components.

Well	1	2	3	4	...
A	Blank	Blank	Sample 1	Sample 1	...
B	Positive Ctrl	Positive Ctrl	Sample 2	Sample 2	...
C	Inhibitor Ctrl	Inhibitor Ctrl	Sample 3	Sample 3	...

Table 2.  
Example 96-well plate layout for ADAM17 activity assay.

Sample	Raw RFU	Blank RFU	Corrected RFU (Raw - Blank)	Protein ( $\mu\text{g}$ )	Specific Activity (RFU/ $\mu\text{g}$ )
Blank	150	150	0	0	0
Sample A	2150	150	2000	50	40.0
Inhibitor Ctrl	350	150	200	50	4.0

Table 3.

Example

calculation for

an endpoint

assay after

60 minutes.

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